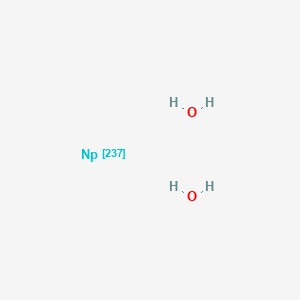

(~237~Np)Neptunium--water (1/2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neptunium-237 is a radioactive isotope of the element neptunium, which is part of the actinide series in the periodic table. The compound Neptunium-237-water (1/2) refers to a hydrated form of neptunium-237, where water molecules are coordinated with the neptunium ions. Neptunium-237 is primarily produced as a byproduct in nuclear reactors and has significant applications in nuclear science and technology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neptunium-237 can be synthesized through the irradiation of uranium-235 in thermal nuclear reactors. The compound Neptunium-237-water (1/2) can be prepared by dissolving neptunium-237 in water, where it forms hydrated neptunium ions. The preparation involves the oxidation of neptunium-237 to its desired oxidation state using nitric acid, followed by extraction with tributyl phosphate in kerosene .

Industrial Production Methods

Industrial production of Neptunium-237 involves the PUREX (Plutonium URanium EXtraction) process, where neptunium is co-extracted with uranium and plutonium from spent nuclear fuel. The neptunium is then separated and purified through a series of chemical processes, including solvent extraction and precipitation .

Analyse Des Réactions Chimiques

Types of Reactions

Neptunium-237 undergoes various chemical reactions, including oxidation, reduction, and complexation. It can exist in multiple oxidation states, ranging from +3 to +7, with +5 being the most stable in aqueous solutions .

Common Reagents and Conditions

Oxidation: Neptunium-237 can be oxidized using nitric acid or other oxidizing agents to form higher oxidation states.

Reduction: Reducing agents such as hydrogen or carbon tetrachloride can reduce neptunium-237 to lower oxidation states.

Complexation: Neptunium-237 forms complexes with various ligands, including hydroxamates and nitrates

Major Products

The major products formed from these reactions include neptunium oxides, hydroxides, and various coordination complexes, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Neptunium-237-water (1/2) has several scientific research applications:

Nuclear Science: Used in the study of nuclear reactions and as a target material for producing other isotopes.

Environmental Science: Research on the mobility and behavior of neptunium in the environment, particularly in relation to radioactive waste disposal.

Industrial Applications: Utilized in the production of plutonium-238, which is used in radioisotope thermoelectric generators (RTGs) for spacecraft.

Medical Research: Investigated for potential use in targeted alpha therapy for cancer treatment.

Mécanisme D'action

The mechanism of action of Neptunium-237-water (1/2) involves its interaction with various molecular targets and pathways:

Redox Reactions: Neptunium-237 can undergo redox reactions, altering its oxidation state and forming different chemical species.

Complexation: It forms coordination complexes with ligands, affecting its chemical behavior and reactivity

Hydrolysis: In aqueous solutions, neptunium-237 can hydrolyze, forming hydroxides and oxides

Comparaison Avec Des Composés Similaires

Neptunium-237-water (1/2) can be compared with other actinide compounds, such as uranium and plutonium compounds:

Uranium Compounds: Uranium also forms hydrated complexes and exhibits multiple oxidation states.

Plutonium Compounds: Plutonium compounds share similarities with neptunium in terms of complexation and redox behavior.

Similar compounds include:

- Uranium-235-water (1/2)

- Plutonium-239-water (1/2)

- Americium-241-water (1/2)

These compounds share some chemical properties with Neptunium-237-water (1/2) but differ in their specific applications and behavior in various chemical reactions .

Propriétés

Numéro CAS |

58670-16-9 |

|---|---|

Formule moléculaire |

H4NpO2 |

Poids moléculaire |

273.079 g/mol |

Nom IUPAC |

neptunium-237;dihydrate |

InChI |

InChI=1S/Np.2H2O/h;2*1H2/i1+0;; |

Clé InChI |

JFDCRUXPOWTAQJ-GLJCYROLSA-N |

SMILES isomérique |

O.O.[237Np] |

SMILES canonique |

O.O.[Np] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.